Product packaging for Indium hydroxide oxide(Cat. No.:CAS No. 12125-53-0)

Indium hydroxide oxide

Cat. No.: B083833
CAS No.: 12125-53-0
M. Wt: 147.82 g/mol
InChI Key: OTLGFUHTYPXTTG-UHFFFAOYSA-M
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Description

Indium hydroxide oxide refers to a class of compounds between indium hydroxide (In(OH)₃) and indium oxide (In₂O₃), with significant value in materials science research. These compounds serve as critical precursors in the synthesis of functional indium oxide materials. Thermal decomposition of indium hydroxide is a key pathway to form these intermediates, which ultimately transform into crystalline indium oxide phases like bixbyite-type c-In₂O₃ . This transformation can be observed in situ at the nanoscale, revealing a direct, reconstructive decomposition mechanism without stable intermediates . The primary research application of this compound is as a versatile starting material for producing semiconducting indium oxide films and nanostructures. These materials are fundamental in developing next-generation chemical sensors , transparent conductive oxides for optoelectronics, and battery materials . Under high-pressure and high-temperature conditions (e.g., 10 MPa, 250-400 °C), indium(III) hydroxide converts to indium oxide hydroxide (InO(OH)), which possesses a distorted rutile structure . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HInO2 B083833 Indium hydroxide oxide CAS No. 12125-53-0

Properties

CAS No.

12125-53-0

Molecular Formula

HInO2

Molecular Weight

147.82 g/mol

IUPAC Name

indium(3+);oxygen(2-);hydroxide

InChI

InChI=1S/In.H2O.O/h;1H2;/q+3;;-2/p-1

InChI Key

OTLGFUHTYPXTTG-UHFFFAOYSA-M

SMILES

[OH-].[O-2].[In+3]

Canonical SMILES

[OH-].[O-2].[In+3]

Other CAS No.

12125-53-0

Origin of Product

United States

Advanced Characterization of Indium Hydroxide Oxide Structures

Structural Elucidation and Morphological Analysis

A combination of high-resolution microscopy and diffraction techniques is employed to meticulously examine the crystalline nature and surface features of indium hydroxide (B78521) oxide.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phase and structure of indium hydroxide oxide. The diffraction patterns of InOOH typically reveal its crystal structure. For instance, hydrothermally synthesized indium hydroxide often exhibits a cubic structure. The XRD patterns of indium hydroxide can be indexed to a body-centered cubic (bcc) phase. The thermal treatment of this compound leads to its transformation into indium oxide (In₂O₃), which is also readily observable through XRD analysis.

SampleCrystal StructureKey Diffraction Peaks (2θ)Reference
As-synthesized Indium HydroxideCubic22.4°, 31.8°, 39.2°, 45.8°, 51.8°JCPDS Card No. 76-1464
Annealed at 400°C (In₂O₃)Cubic30.6°, 35.5°, 51.0°, 60.7°JCPDS Card No. 06-0416

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FE-SEM), are powerful tools for visualizing the surface morphology of this compound. These techniques have revealed a diverse range of micro- and nanostructures, the formation of which is highly dependent on the synthesis conditions. Researchers have reported various morphologies, including:

Microcubes: Uniform microcubes of indium hydroxide have been synthesized via hydrothermal routes.

Nanorods: Nanorod structures of this compound are another commonly observed morphology.

Nanoparticles: Sonochemical and sol-gel methods often yield indium hydroxide nanoparticles.

Hierarchical Architectures: Complex, self-assembled structures such as flower-like or maize corn-like formations have also been documented.

The morphology observed through SEM and FE-SEM provides crucial information about the growth mechanisms and can be correlated with the material's performance in various applications.

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers even higher magnification than SEM, enabling the detailed analysis of the internal structure and crystallinity of individual this compound nanostructures. High-resolution TEM (HRTEM) can visualize the lattice fringes of the crystalline material, confirming its single-crystalline nature. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM provide further crystallographic information, complementing the XRD data.

Time-resolved in-situ HRTEM studies have even allowed for the direct observation of the transformation of solid indium oxide hydroxide nanoparticles into hollow indium oxide nanocrystallites under electron beam irradiation. This highlights the dynamic nature of the material at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a versatile technique for characterizing the surface topography of this compound at the nanoscale. AFM provides three-dimensional images of the surface, allowing for the quantitative measurement of surface roughness. The arithmetic average of the three-dimensional roughness (Sa) is a key parameter obtained from AFM analysis. acs.org

Studies on related indium-based oxide films have shown that surface roughness can be influenced by factors such as annealing temperature and deposition conditions. For instance, annealing can lead to changes in grain size and, consequently, surface roughness. While specific detailed AFM studies solely on this compound are less common, the principles of AFM analysis applied to indium tin oxide (ITO) and other similar materials are directly relevant. imim.plresearchgate.net These analyses reveal that controlling surface roughness is critical for applications where surface interactions are paramount. For example, in thin-film applications, a smoother surface is often desirable to ensure uniform device performance.

Sample PreparationAverage Surface Roughness (Sa)Key Observations
As-deposited film~5.5 nmInitial surface roughness prior to any thermal treatment.
Annealed at 400°CVaries (can increase or decrease)Annealing can alter grain size and packing, leading to changes in surface roughness.

Thermal Gravimetry Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for understanding the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating endothermic or exothermic processes.

For indium hydroxide, TGA curves typically show a significant weight loss corresponding to the removal of water molecules (dehydration) and the subsequent decomposition to indium oxide. The decomposition process generally occurs in the temperature range of 200-400°C. DTA curves often exhibit an endothermic peak in this region, corresponding to the energy absorbed during the decomposition process. The total weight loss observed in TGA is a key parameter to confirm the chemical transformation from In(OH)₃ to In₂O₃.

Spectroscopic Investigations of Electronic and Defect States

Spectroscopic techniques are invaluable for probing the electronic structure and the nature of defects within this compound, which are critical for its performance in electronic and photocatalytic applications.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in this compound. High-resolution XPS spectra of the O 1s and In 3d core levels are particularly insightful.

The O 1s spectrum can be deconvoluted into multiple peaks, which are typically assigned to:

Lattice Oxygen (In-O-In): The main peak at lower binding energy (around 530.3 eV) corresponds to oxygen in the indium oxide lattice. researchgate.net

Oxygen Vacancies: A shoulder peak at a slightly higher binding energy (around 531.7 eV) is often attributed to oxygen-deficient regions or oxygen vacancies within the structure. researchgate.net

Surface Hydroxyl Groups (-OH): Another shoulder at an even higher binding energy (around 532.5 eV) is associated with surface hydroxyl groups. researchgate.net

Analysis of the In 3d spectra can also reveal shifts in binding energy that are indicative of changes in the local chemical environment of the indium atoms, such as the presence of defects. nih.gov

Photoluminescence (PL) spectroscopy is used to investigate the radiative recombination of photo-excited electron-hole pairs, providing information about electronic transitions and defect states. The PL spectrum of indium oxide, the product of InOOH decomposition, often exhibits emission bands in the visible region. These emissions are frequently linked to the presence of defects, particularly oxygen vacancies. For example, blue and yellow-orange emission bands observed in the PL spectra of indium oxide nanowires have been attributed to singly and doubly ionized oxygen vacancies, respectively. icm.edu.pl The intensity and position of these PL peaks can be influenced by factors such as synthesis conditions and post-synthesis treatments, which in turn affect the concentration and nature of the defect states.

Photoluminescence (PL) Spectroscopy for Electronic Transitions and Defect Levels

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to probe the electronic structure and defect levels within a material. In the context of indium-based oxides, PL spectra often reveal emissions related to oxygen vacancies, which are critical in determining the material's optical and catalytic properties.

Studies on indium oxide (In₂O₃) nanowires have shown visible light emission bands, typically centered around 2.1 eV (yellow-orange) and 2.8 eV (blue). icm.edu.pl These emissions are widely attributed to oxygen vacancies within the In₂O₃ lattice. icm.edu.pl Similarly, investigations into hydrogen-treated indium oxide have revealed both an intense blue emission and an additional green emission. researchgate.net The green emission, in particular, is associated with the passivation of singly ionized oxygen vacancies due to the hydrogen treatment. researchgate.net While direct PL studies on "this compound" are less common, the understanding derived from In₂O₃ is highly relevant, as the hydroxide and oxyhydroxide forms are precursors where the nature and concentration of oxygen-related defects are critical. The presence of hydroxyl groups can influence the formation and electronic environment of these vacancy-related defect levels.

Emission BandEnergy (eV)Corresponding ColorOrigin
12.8BlueOxygen Vacancies
22.1Yellow-OrangeOxygen Vacancies
3-GreenPassivated Singly Ionized Oxygen Vacancies

UV-Visible and Optical Diffuse Reflectance Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for determining the optical properties and electronic band structure of semiconductor materials. The absorption of UV or visible light excites electrons from the valence band to the conduction band, and the energy at which absorption begins corresponds to the material's band gap (E_g).

For indium hydroxide, a wide band gap of approximately 5.15 eV has been reported. akjournals.com In contrast, indium oxide (In₂O₃) is known to have a direct band gap of about 3.6 eV. akjournals.com The electronic structure of this compound is expected to be intermediate between these two. UV-Vis spectra of indium oxide nanostructured films often show structureless absorption features due to the size distribution of particles, which can smear the absorption bands near the band-gap energy. researchgate.net The band gap of indium oxide architectures can be calculated from their UV-Vis absorption spectra. researchgate.net Studies on indium tin hydroxide have also utilized UV-Vis spectroscopy to observe absorption peaks at lower wavelengths, around 320 nm. researchgate.net Analysis of the band alignment between materials like TiO₂ and indium oxide hydroxide (In₂O₃₋ₓ(OH)ᵧ) has been performed using UV-Vis absorption spectroscopy in conjunction with other techniques to understand photocatalytic mechanisms. acs.org

Raman Spectroscopy for Vibrational Properties

Raman spectroscopy provides detailed information about the vibrational modes of a material, which are sensitive to its crystal structure, composition, and bonding. This technique is particularly useful for distinguishing between the different phases of indium compounds, such as the hydroxide, oxyhydroxide, and oxide forms.

The Raman spectrum of indium hydroxide (In(OH)₃) is characterized by a strong, sharp band at 309 cm⁻¹, which is attributed to the In-O symmetric stretching mode. akjournals.com Other notable bands for In(OH)₃ include those at 1137 and 1155 cm⁻¹ (In-OH deformation modes) and several bands between 3083 and 3262 cm⁻¹ corresponding to OH stretching vibrations. akjournals.com

Upon thermal treatment, In(OH)₃ transforms into In₂O₃. This transition can be monitored using hot-stage Raman spectroscopy, which shows the emergence of new bands characteristic of In₂O₃ at approximately 125, 295, 488, and 615 cm⁻¹. akjournals.com For cubic In₂O₃, characteristic Raman peaks are typically observed around 133, 306, 366, 496, and 630 cm⁻¹. researchgate.net The presence of oxygen vacancies in indium oxyhydroxide (InOOH-OV) can be indicated by operando Raman spectra, which also show that these vacancies can protect the material from further reduction during electrochemical processes. researchgate.net In-situ Raman spectra have also been used to demonstrate that indium oxide with oxygen vacancies (In₂O₃₋ₓ) promotes the adsorption and activation of O₂. rsc.org

CompoundRaman Peak (cm⁻¹)Vibrational Mode Assignment
In(OH)₃309In-O symmetric stretching
In(OH)₃1137, 1155In-OH deformation
In(OH)₃3083, 3123, 3215, 3262OH stretching
In₂O₃125, 295, 488, 615Vibrational modes of bcc-In₂O₃

Electron Paramagnetic Resonance (EPR) for Oxygen Vacancy Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing paramagnetic species, which are atoms or molecules with unpaired electrons. In the context of this compound, EPR is particularly valuable for identifying and quantifying oxygen vacancies, which often exist as paramagnetic defects (e.g., singly ionized vacancies).

The introduction of defects, such as singly ionized oxygen vacancies, in indium oxide through processes like hydrogen treatment can be confirmed using EPR spectroscopy. researchgate.net These vacancies play a crucial role in the material's electronic and optical properties, including photoluminescence and photocatalytic activity. researchgate.net The EPR signal provides a direct signature of the presence and local environment of these unpaired electrons associated with the vacancies.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in distinguishing between oxide, hydroxide, and vacancy-related oxygen species.

The analysis of the O 1s core level spectrum is particularly insightful. For indium oxide hydroxide (In₂O₃₋ₓ(OH)ᵧ), the O 1s peak can be deconvoluted into multiple components. A primary peak around 529.6-530.3 eV is attributed to lattice oxygen in the indium oxide structure. acs.orgresearchgate.net Another peak at a higher binding energy, approximately 531.1-531.7 eV, is commonly assigned to the presence of oxygen vacancies. acs.orgresearchgate.net A third peak, typically around 532.3-532.5 eV, corresponds to surface hydroxyl (OH) groups. acs.orgresearchgate.net

The In 3d spectrum is also analyzed. The In 3d₅/₂ peak shifts to lower binding energies as the material transitions from In(OH)₃ to In₂O₃, indicating an increase in electron density around the indium atoms as hydroxyl groups are removed. researchgate.net However, differentiating between various indium compounds can be challenging using only the In 3d core line due to small binding energy shifts. xpsfitting.com The asymmetry in the In 3d peaks for indium oxide can sometimes be attributed to the presence of hydroxide species or defects in the oxide lattice. thermofisher.comthermofisher.com

XPS PeakBinding Energy (eV)Assignment
O 1s~530.3Lattice Oxygen (In-O)
O 1s~531.7Oxygen Vacancies
O 1s~532.5Surface Hydroxyl Groups (-OH)
In 3d₅/₂VariesIndium chemical state

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. XAS data is often divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of its nearest neighbors. In studies of doped indium oxide, for instance, XAS at the dopant's K-edge has been used to determine whether the dopant atoms substitute for indium atoms in the lattice or form metallic clusters. aps.org The technique can distinguish the local structure, showing, for example, a divalent state for a dopant in an octahedral coordination of oxygen atoms. aps.org For indium hydroxide, a database of XAFS spectra at the In K-edge is available, providing standard data for local structure analysis. nims.go.jp This technique is crucial for understanding the precise atomic arrangement in amorphous or partially crystalline this compound, where long-range order may be absent, but the local coordination environment dictates the material's properties.

Computational and Theoretical Investigations of Indium Hydroxide Oxide

Modeling of Surface and Aqueous Interfaces

The interaction of InOOH with its environment, particularly with water, is critical for its application in catalysis and as a semiconductor. Computational modeling provides a molecular-level understanding of these interfaces.

The surfaces of metal oxides are often hydroxylated in the presence of water. nih.govmdpi.comnih.gov Computational studies on model oxide surfaces, such as γ-Al₂O₃, CeO₂, MgO, β-SiO₂, and TiO₂, have detailed the structure and stability of these hydroxylated surfaces. nih.gov The hydroxylation process typically involves the dissociative adsorption of water, forming both terminal and bridging hydroxyl groups. nih.gov For hydroxylated silica (B1680970) nanoparticles, the density of silanol (B1196071) groups at the surface has been computationally determined to be in the range of 2.0–6.6 OH/nm², which is in reasonable agreement with experimental values. nih.gov These studies provide a foundation for understanding the structure of InOOH surfaces, which are inherently hydroxylated. The arrangement and density of these surface hydroxyl groups are expected to play a significant role in the material's surface chemistry.

The reactivity of the InOOH surface is intrinsically linked to charge transfer processes occurring at its interface with an aqueous environment. aps.orgsemanticscholar.orgresearchgate.netarxiv.org First-principles calculations can be used to investigate the mechanisms of these charge transfer processes. aps.orgsemanticscholar.orgarxiv.org For instance, studies on hydrophobic-water interfaces have revealed that subtle charge transfer along hydrogen bonds and asymmetries in the hydrogen bond network can lead to the accumulation of surface charge. semanticscholar.orgarxiv.org In the context of solid-state batteries, DFT has been used to study the Li-ion charge transfer at the interface between a solid electrolyte and Li metal, demonstrating that the redistribution of electronic density at the interface can create energy barriers for ion transport. aps.org Similar computational approaches can be applied to the InOOH-water interface to understand how charge is transferred during electrochemical and photocatalytic reactions. This includes modeling the alignment of energy bands at the semiconductor-electrolyte interface and calculating the energetics of electron and hole transfer to adsorbed species.

Computational Studies of Adsorption Energies of Reaction Species

The catalytic activity of InOOH is largely determined by its ability to bind reactants, intermediates, and products. Computational studies can provide quantitative values for the adsorption energies of these species, which are crucial for understanding reaction mechanisms and kinetics. duke.eduduke.eduyoutube.comrsc.orgyoutube.com

DFT calculations are a primary tool for determining the adsorption energies of various molecules on catalyst surfaces. youtube.comrsc.orgyoutube.com For instance, in the context of CO₂ hydrogenation to methanol (B129727), a reaction where indium oxide is a promising catalyst, DFT has been used to calculate the adsorption energies of CO₂, H₂, and various reaction intermediates on In₂O₃ surfaces. nih.govduke.eduduke.edu The Sabatier principle, which posits that an ideal catalyst should bind intermediates neither too strongly nor too weakly, can be explored computationally by comparing the adsorption energies of different species on various surface sites. duke.eduduke.edu

The following table presents a selection of computationally determined adsorption energies for relevant species on indium-based and other oxide surfaces, which serve as a reference for understanding the potential reactivity of InOOH.

Adsorbed SpeciesSurfaceAdsorption Energy (eV)Computational Method
CO₂In₂S₃ (311)-0.5 to -1.0DFT
OCHOIn₂S₃ (311)-2.0 to -2.5DFT
HNi₃S₄-MoS₂~ -0.03DFT
OHNi₃S₄-MoS₂~ -4.8DFT
H₂OHydroxylated α-quartz (0001)-0.543DFT
H₂Ca decorated graphene~ -0.112DFT

Note: The values presented are approximate and can vary depending on the specific surface facet, coverage, and computational parameters used. The negative sign indicates an exothermic adsorption process. researchgate.netucl.ac.ukaps.orgresearchgate.net

These computational insights into the adsorption energies are critical for the rational design of more efficient catalysts based on indium hydroxide (B78521) oxide for applications such as CO₂ reduction and organic synthesis. duke.edu

Development of Free Energy Models for Interfacial Phenomena

The development of accurate free energy models is crucial for understanding and predicting the behavior of indium hydroxide oxide (InOOH) at interfaces, which governs its performance in applications ranging from catalysis to electronic devices. Computational and theoretical investigations, primarily employing first-principles methods like Density Functional Theory (DFT), provide a molecular-level understanding of the energetics and structure of InOOH surfaces and interfaces. These studies are foundational for constructing robust free energy models.

Theoretical modeling of the interfacial phenomena of this compound and related indium compounds, such as indium oxide (In₂O₃), often begins with calculating surface energies for various crystallographic planes. The surface energy is a key parameter in any free energy model as it quantifies the excess free energy at the surface compared to the bulk material. For the closely related indium oxide, DFT calculations have been used to determine the surface energies of different terminations, finding, for instance, that the charge-neutral (111) termination is the most stable cleavage plane for the bixbyite phase of In₂O₃ researchgate.net.

The interaction of InOOH surfaces with their environment, particularly with water, is another critical aspect captured by free energy models. The hydroxylation level of the surface significantly impacts its properties. researchwithrutgers.com Computational models for indium oxide have explored various levels of surface hydroxylation, from 0% to 100%, to understand its effect on surface morphology and electronic structure. researchwithrutgers.combgu.ac.il These studies reveal that the degree of hydroxylation systematically affects surface dipoles, which in turn influences the work function. researchwithrutgers.com Such detailed understanding of how surface chemistry affects energetic properties is essential for developing comprehensive free energy models.

Advanced computational techniques are employed to simulate the complex interactions at the interface. First-principles calculations based on hybrid density functional theory have been used to investigate the incorporation and migration of species like hydrogen within the indium oxide lattice. aps.org These calculations provide activation energies for diffusion and local hopping, which are critical parameters for modeling dynamic processes at the interface. aps.org The simulation of interfaces often requires sophisticated methods to handle the complexity that cannot be captured by idealized models with a small number of atoms. nih.gov

The development of these models relies on calculating key thermodynamic quantities. The following table summarizes representative computational approaches and findings for indium-based oxide and hydroxide systems that inform the development of free energy models.

Parameter Methodology System Key Findings
Surface EnergyDensity Functional Theory (DFT)In₂O₃The (111) surface is the most stable. Surface energies follow the order γ(100) > γ(110) > γ(111). researchgate.net
Surface Hydroxylation EffectsDensity Functional Theory (DFT)Hydroxylated In₂O₃ surfacesThe level of hydroxylation systematically alters surface dipoles and the work function. researchwithrutgers.com
Water AdsorptionDensity Functional Theory (DFT)Water on In₂O₃(111)Both molecular and dissociative adsorption occurs, with distinct energetic preferences for different surface sites. acs.org
Proton MigrationHybrid Density Functional TheoryHydrogen in In₂O₃The activation energy for local O-H bond realignment is 0.24 eV, while long-range diffusion has a barrier of 0.94 eV. aps.org

These computational studies provide the fundamental data necessary to parameterize and validate larger-scale free energy models. By integrating first-principles calculations with advanced simulation techniques, a more complete and predictive understanding of the interfacial behavior of this compound can be achieved.

Advanced Functional Applications of Indium Hydroxide Oxide in Research

Catalytic Systems and Mechanistic Studies

Indium hydroxide (B78521) oxide (InOOH), a p-block metal oxyhydroxide, is emerging as a significant material in catalysis. With a notably low valence band energy level of approximately +3.38 eV, it possesses high redox capacity, making it an attractive candidate for various catalytic applications. anu.edu.au InOOH often serves as a precursor or an intermediate in the synthesis of indium oxide (In₂O₃), another crucial catalytic material. anu.edu.auindiumhydroxide.comwikipedia.org Its unique electronic structure and surface properties, including the presence of hydroxyl groups, are key to its function in complex chemical transformations. researchgate.netnih.gov

Photocatalytic Processes for Environmental Remediation

Photocatalysis using semiconductor materials like indium hydroxide oxide presents a green and sustainable approach to tackling environmental pollution. By harnessing light energy, InOOH can generate reactive oxygen species (ROS) that are capable of breaking down persistent and harmful pollutants into less toxic substances. ajsat.orgnih.gov

This compound has demonstrated considerable efficacy in the photocatalytic degradation of a variety of organic pollutants. anu.edu.auresearchgate.net Porous indium hydroxide (In(OH)₃) nanocrystals, a closely related precursor, have shown much higher photocatalytic activity and durability than commercial titania (TiO₂) for the gas-phase decomposition of volatile organic compounds such as acetone, benzene (B151609), and toluene under UV light. nih.gov The superior performance is attributed to its strong oxidation capability, abundant surface hydroxyl groups, high surface area, and porous texture. nih.gov The mechanism involves the generation of electron-hole pairs upon light irradiation. These charge carriers react with water and oxygen to form powerful oxidizing agents like hydroxyl and superoxide radicals, which then mineralize the organic molecules. ajsat.orgnih.gov

Photocatalytic Degradation of Organic Pollutants

Comparison of photocatalytic activity for the degradation of various organic pollutants.

CatalystPollutantLight SourceDegradation EfficiencyReference
Porous In(OH)₃Benzene, TolueneUV LightSignificantly higher than TiO₂ P25 nih.gov
In₂O₃-MF (Flower-like)Methylene Blue (MB)Visible Light99.2% in 3 minutes nih.gov
In₂O₃-MF (Flower-like)4-Nitrophenol (4-NP)Visible Light99.32% in 20 minutes nih.gov
CdS–In₂O₃Tetracycline hydrochlorideNot Specified~90% researchgate.net

Per- and polyfluoroalkyl substances (PFAS) are notoriously persistent environmental contaminants due to the strength of their carbon-fluorine bonds. mdpi.comnih.gov Photocatalytic advanced oxidation processes (AOPs) are being explored as a promising method for their degradation. mdpi.comresearchgate.net Indium-based materials, including indium oxide, have shown significant activity in decomposing PFAS like perfluorooctanoic acid (PFOA). acs.orgresearchgate.net The process relies on photogenerated holes directly oxidizing the PFOA molecule. mdpi.comacs.org Research has demonstrated that the way PFOA coordinates to the catalyst surface is crucial; a bidentate or bridging configuration on indium oxide facilitates direct decomposition by these holes. acs.org While direct studies on InOOH for PFAS are emerging, its role as an intermediate in the formation of active indium oxide catalysts suggests its importance in these systems. anu.edu.aumdpi.com

Photocatalytic Hydrogen Evolution Reactions

The quest for clean energy has driven research into photocatalytic water splitting to produce hydrogen. Indium hydroxide and its derivatives have been explored for hydrogen evolution reactions (HER). researchgate.net The primary challenge for wide bandgap semiconductors like In(OH)₃ is their limited light absorption. researchgate.net To overcome this, heterostructures are designed. For instance, combining indium hydroxide or indium oxide with materials like cadmium sulfide (CdS) can create systems with superior charge separation properties, leading to enhanced photocatalytic H₂ evolution. researchgate.net In one study, a CdS-In₂O₃ heterostructure achieved a hydrogen evolution rate of 14.98 mmol·g⁻¹·h⁻¹. researchgate.net Another approach involves doping other materials, such as graphitic carbon nitride (g-C₃N₄), with indium ions, which has been shown to increase the hydrogen evolution rate seventeen-fold compared to the pristine material.

CO₂ Hydrogenation and Reduction to Methanol (B129727) and Carbon Monoxide

Catalytic conversion of carbon dioxide (CO₂) into valuable chemicals like methanol (CH₃OH) and carbon monoxide (CO) is a key strategy for a circular carbon economy. chemeurope.comwwu.edu Indium oxide-based catalysts have shown excellent selectivity and activity for CO₂ hydrogenation to methanol. chemeurope.commdpi.comacs.org The performance of these catalysts is closely linked to the presence of surface oxygen vacancies. wwu.edumdpi.com

Research has shown that indium oxide catalysts can achieve high space-time yields of methanol, surpassing many traditional catalysts. chemeurope.com Theoretical and experimental studies have identified specific facets of indium oxide, such as the {104} facet of the hexagonal phase, as being particularly favorable for methanol synthesis. nih.gov The reaction typically proceeds through a formate (B1220265) pathway on the catalyst surface. mdpi.comnih.gov While In₂O₃ is the primary catalyst, the synthesis process often involves indium hydroxide or oxyhydroxide precursors, whose properties can influence the final catalyst's morphology and performance. indiumhydroxide.comwikipedia.org Ternary systems incorporating indium oxide hydroxide (In₂O₃–x(OH)y) have demonstrated enhanced CO production rates in the photocatalytic reverse water-gas shift (RWGS) reaction, where CO₂ is reduced to CO. acs.orgacs.org

Performance of Indium-Based Catalysts in CO₂ Hydrogenation

Selected research findings on the conversion of CO₂ to methanol.

CatalystReaction ConditionsCO₂ Conversion (%)Methanol Selectivity (%)Methanol Yield (gMeOH h⁻¹ gcat⁻¹)Reference
h-In₂O₃-R300°C, 5.0 MPaNot specified85.4%Not specified nih.gov
In₂O₃300°C, 5 MPa9.4%Not specified0.335 mdpi.com
Pt/In₂O₃300°C, 5 MPa17.3%Not specified0.542 mdpi.com
Ni₁₀In₉₀300°C, 3 MPa17.63%LoweredNot specified

Heterostructure Design for Enhanced Catalytic Activity

Designing heterostructures is a powerful strategy to improve the performance of catalytic systems by enhancing the separation of photogenerated electron-hole pairs. anu.edu.au For indium-based catalysts, forming heterojunctions with other semiconductors can lead to greatly enhanced photocatalytic activity. anu.edu.auresearchgate.net For example, an intergrown InOOH/In₂O₃ heterojunction extends light absorption into the visible region and shows superior degradation performance for PFOA. anu.edu.au Similarly, creating a ternary heterostructure of TiN nanotubes, a TiO₂ intermediate layer, and an In₂O₃–x(OH)y shell results in a significantly enhanced CO₂ hydrogenation rate. acs.orgacs.org This enhancement is attributed to a combination of factors, including efficient charge transfer between the components and a photothermal effect from the TiN. acs.orgacs.org The synergistic effect between the different materials in the heterostructure leads to catalytic activities that surpass those of the individual components. researchgate.netresearchgate.netmdpi.com

Energy Conversion and Storage Research

Indium hydroxide and indium oxide nanostructures are being investigated as promising electrode materials for supercapacitors, a class of energy storage devices known for high power density and long cycle life. researchgate.netntu.edu.sg These materials exhibit pseudocapacitive behavior, where charge is stored through fast and reversible Faradaic redox reactions at the electrode surface, which provides higher energy storage capacity than electric double-layer capacitors. nih.gov

Research has demonstrated that nanostructured indium(III) hydroxide can serve as a novel battery-like capacitive material. researchgate.net Electrodes synthesized via a one-step electrochemical deposition technique have shown excellent specific capacitance. researchgate.net For example, In(OH)₃ nanostructures have exhibited a specific capacitance of 271.4 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net A symmetric supercapacitor constructed with these electrodes delivered a high energy density of 23.3 Wh kg⁻¹ at a power density of 499.9 W kg⁻¹. researchgate.net

Furthermore, two-dimensional indium oxide nanosheets (In₂O₃-NS) prepared through a hydrothermal method have achieved a very high specific capacitance of 927.2 F g⁻¹ at a current density of 0.5 A g⁻¹ in a 2 M KOH electrolyte. bohrium.com An asymmetric supercapacitor using these nanosheets demonstrated an energy density of 8.7 Wh/kg at a power density of 2410 W/kg, highlighting the potential of morphology-controlled indium oxide nanostructures in high-performance energy storage. bohrium.combwise.kr

Table 1: Electrochemical Performance of this compound-Based Supercapacitors

Material Synthesis Method Specific Capacitance Energy Density Power Density Cycling Stability
In(OH)₃ Nanostructures Electrochemical Deposition 271.4 F g⁻¹ (at 1 A g⁻¹) 23.3 Wh kg⁻¹ 499.9 W kg⁻¹ 72.3% retention after 10,000 cycles

| In₂O₃ Nanosheets | Hydrothermal | 927.2 F g⁻¹ (at 0.5 A g⁻¹) | 8.7 Wh kg⁻¹ | 2410 W kg⁻¹ | >80% retention after 8,000 cycles |

Indium oxide and its related compounds are widely studied as n-type semiconductors for photoelectrochemical (PEC) applications, including solar-driven water splitting. semanticscholar.org When used as a photoanode, an indium oxide-based material absorbs photons from sunlight, generating electron-hole pairs. The holes then migrate to the semiconductor-electrolyte interface to drive oxidation reactions, such as water oxidation, while electrons are extracted through a back contact to drive reduction reactions at the cathode. acs.org

The efficiency of these photoelectrodes is closely linked to their ability to absorb light, separate charge carriers, and resist photocorrosion in aqueous environments. Research has focused on nanostructuring and creating heterojunctions to improve performance. For example, indium tin oxide (ITO) has been investigated as a component in heterojunction silicon photoelectrodes to enhance stability and performance in aqueous electrolytes for water oxidation. acs.org Furthermore, indium oxide hydroxide has been shown to be a photoactive component in catalysts designed for the solar-to-chemical energy conversion of CO₂ into carbon-based fuels. acs.org

In photovoltaic devices, indium-based oxides, particularly hydrogenated indium oxide (IOH) and indium tin oxide (ITO), are crucial as transparent conductive oxides (TCOs). Their high optical transparency in the visible spectrum and excellent electrical conductivity allow them to function as window layers and electrodes, facilitating light transmission to the absorber layer while efficiently collecting charge carriers. mdpi.com

Sensor Technology Development

Indium oxide (In₂O₃) is a well-established n-type semiconductor for chemiresistive gas sensors due to its high sensitivity, stability, and fast response times. mdpi.comresearchgate.netnih.gov The fundamental gas sensing mechanism relies on the interaction between target gas molecules and the sensor's surface. sci-hub.se In air, oxygen molecules adsorb onto the In₂O₃ surface and capture free electrons from its conduction band, forming ionized oxygen species (like O₂⁻ or O⁻). This process creates a depletion layer with lower conductivity, resulting in a high resistance state. sci-hub.se

When the sensor is exposed to a reducing gas (e.g., ethanol (B145695), CO, H₂), the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This leads to a decrease in the resistance of the sensor, which is measured as the sensing response. sci-hub.senih.gov For oxidizing gases like nitrogen dioxide (NO₂), the opposite occurs; they extract more electrons, further increasing the sensor's resistance. rsc.org

Research has focused on enhancing sensor performance by synthesizing In₂O₃ with various nanostructures, such as nanoparticles, nanosheets, and nanowires, which provide a high surface-area-to-volume ratio for increased gas interaction. researchgate.net Studies have shown that In₂O₃ nanoparticles are effective in detecting gases like ethanol and ammonia (B1221849). sci-hub.se Two-dimensional In₂O₃ nanosheets derived from liquid metal have demonstrated exceptional sensitivity to NO₂, with a resistance change of 1974% upon exposure to just 10 ppm of the gas at 200 °C. rsc.orgresearchgate.net The performance of these sensors can be further tuned by doping with other materials or by controlling the operating temperature to optimize the reaction kinetics for specific gases. nih.govresearchgate.net

Table 2: Performance of Indium Oxide-Based Gas Sensors for Various Target Gases

Sensor Material Target Gas Concentration Operating Temperature Key Performance Metric
In₂O₃ Nanoparticles Ethanol 20 ppm N/A Response of 18-20
2D In₂O₃ Nanosheets Nitrogen Dioxide (NO₂) 10 ppm 200 °C 1974% resistance change
PdO/rh-In₂O₃ Hydrogen (H₂) 40,000 ppm (4%) 70 °C Response (Rₙ₂/Rʜ₂) of ~5 x 10⁷

| In₂O₃ Nanoparticles | Ammonia (NH₃) | 10 ppm | 450 °C | Response of 1.76 |

Interfacial Phenomena and Surface Chemistry in Indium Hydroxide Oxide Systems

Electrochemical Oxidation and Interfacial Tension Modulation

The electrochemical manipulation of indium-containing systems can lead to significant changes in their interfacial properties, most notably interfacial tension. While much of the dramatic, visible modulation of interfacial tension has been studied in liquid gallium-indium alloys, the underlying principles of surface oxide formation and removal are relevant to solid-state systems as well.

Electrochemical oxidation can be used to form or modify a surface oxide/hydroxide (B78521) layer on indium-containing materials. This process directly alters the surface energy. For instance, in liquid eutectic gallium-indium (EGaIn), applying an oxidative potential in an electrolyte like sodium hydroxide leads to the formation of a surface oxide skin. This skin effectively acts like a surfactant, dramatically lowering the interfacial tension. acs.orgnih.gov Research has demonstrated that electrochemical oxidation can tune the interfacial tension of these liquid metal alloys from approximately 500 mN/m down to near-zero values with the application of less than one volt. acs.orgarxiv.org This change is reversible; applying a reductive potential can remove the oxide layer, returning the metal to a state of high interfacial tension. arxiv.org

This phenomenon is driven by Faradaic reactions at the electrode surface. researchgate.net In alkaline solutions, the oxidation of gallium and indium forms soluble hydroxide species and can lead to the formation of a passivating film of hydrolyzed oxide. acs.org At increased potentials, this passivation can break down, leading to a significant drop in interfacial tension. acs.org

While these large-scale physical shape changes are characteristic of liquid metals, the core concept of electrochemically modifying surface oxide and hydroxide layers to control interfacial energy is also applicable to solid electrodes like indium tin oxide (ITO). The electrochemical behavior of ITO in alkaline solutions involves both oxidation and reduction processes that generate and modify surface states, including hydroxylation, which affects the charge-transfer mechanisms at the interface. researchgate.net

Table 1: Effect of Applied Potential on the Interfacial Tension of EGaIn in 1 M NaOH
Applied Potential (V vs. counter electrode)Effective Interfacial Tension (mN/m)Observation
0 V~500High interfacial tension, droplet maintains a near-spherical shape. arxiv.org
~0.8 V~0Near-zero interfacial tension due to electrochemical oxidation, droplet flattens and spreads significantly. arxiv.org

Influence of Oxide Layers and Hydroxylation on Surface Activity

The surface activity of indium hydroxide oxide and related materials is profoundly influenced by the nature of their surface layers, particularly the degree of oxidation and hydroxylation. The presence of hydroxyl (–OH) groups and oxygen vacancies on the surface often creates catalytically active sites.

Studies on indium oxide surfaces exposed to water show that water readily dissociates, even at low temperatures, leading to a hydroxyl-terminated surface. princeton.edunih.gov This hydroxylation is not random; on the stable In₂O₃(111) surface, water dissociation occurs at specific lattice sites, resulting in a well-ordered hydroxylated surface that alters the material's electronic properties and catalytic reactivity. nih.govacs.org The interaction of water with oxide surfaces is of fundamental importance in device technology and catalysis. acs.org

In the context of this compound, specifically denoted as In₂O₃₋ₓ(OH)y, these surface hydroxyl groups, in conjunction with oxygen vacancies, are identified as the primary active sites for photocatalytic reactions such as the reverse water-gas shift (RWGS) reaction for CO₂ reduction. acs.org The presence of these sites facilitates the splitting of H₂ and the subsequent reduction of CO₂ to form CO and H₂O. acs.org X-ray photoelectron spectroscopy (XPS) is a key technique for identifying these different surface oxygen species.

Furthermore, surface hydroxylation can play a crucial role in stabilizing nanostructures and anchoring other catalytically active species. Theoretical calculations have shown that hydroxyl groups on the surface of indium tin oxide can strongly anchor single platinum atoms, increasing their stability and preventing sintering into larger, less active nanoparticles. osti.gov This stabilization is key for developing efficient single-atom catalysts for electrocatalytic applications. osti.gov Similarly, surface hydroxylation can enhance the interfacial adhesion between an oxide nanolayer and its support, thereby increasing its stability. acs.org

Table 2: O 1s XPS Binding Energies for Surface Species on In₂O₃₋ₓ(OH)y
Binding Energy (eV)Assigned SpeciesSignificance
529.6Lattice Oxide (O²⁻)Represents the bulk oxide framework. acs.org
531.1Oxygen VacancyConsidered a defect site, crucial for catalytic activity. acs.org
532.3Hydroxide Group (OH⁻)Represents surface hydroxylation, acts as an active site. acs.org

Surface Organometallic Chemistry for Atomically Dispersed Active Sites

Surface Organometallic Chemistry (SOMC) is a powerful approach for creating highly efficient single-site heterogeneous catalysts. acs.org This method involves reacting organometallic precursors with the surface of a support material, such as indium oxide, treating the surface as a ligand. acs.org This technique allows for the precise grafting of metal atoms, leading to atomically dispersed active sites that maximize metal utilization and can exhibit unique catalytic properties. nih.govacs.org

Indium-based oxides, particularly conductive supports like indium tin oxide (ITO), have proven to be excellent platforms for this strategy. For example, atomically dispersed iridium sites have been successfully prepared on ITO via SOMC. nih.govacs.org These single-atom catalysts display remarkable activity for the electrochemical oxygen evolution reaction (OER), a challenging and critical process for water splitting. nih.gov In-situ studies revealed the formation of highly active Ir(V)=O intermediates during the reaction, showcasing how atomic dispersion enables detailed mechanistic investigations. nih.govacs.org

Similarly, this approach has been applied to other metals and reactions. Palladium atoms atomically dispersed in an In₂O₃ matrix have been shown to be highly effective and stable catalysts for methanol (B129727) synthesis via CO₂ hydrogenation. nih.gov The precise architecture achieved through controlled preparation methods ensures that the promoter palladium atoms form low-nuclearity clusters that boost H₂ activation without facilitating undesirable side reactions or deactivating through sintering. nih.gov

The success of these systems relies on the interaction between the dispersed metal atom and the indium oxide support. The surface hydroxyl groups and oxide framework of the support material play a critical role in anchoring and stabilizing the metal atoms, preventing their aggregation and maintaining their high catalytic activity. osti.gov

Table 3: Examples of Atomically Dispersed Metal Catalysts on Indium-Based Oxide Supports
Dispersed MetalSupportPreparation MethodCatalytic Application
Iridium (Ir)Indium Tin Oxide (ITO)Surface Organometallic Chemistry (SOMC)Oxygen Evolution Reaction (OER) / Water Oxidation. nih.govacs.org
Palladium (Pd)Indium Oxide (In₂O₃)Controlled Co-precipitationCO₂ Hydrogenation to Methanol. nih.gov
Platinum (Pt)Hydroxylated Indium Tin Oxide (ITO)First-principles DFT calculations suggest stabilization via hydroxyl groups.General Electrocatalysis. osti.gov
Copper (Cu²⁺)Indium Hydroxide (In(OH)₃) NanocrystalsCountercation Exchange with POM LigandsCO₂ Reduction to CO. acs.org

Future Research Directions and Emerging Opportunities

Advancements in Tailored Morphologies and Controlled Crystallinity

The functionality of InOOH is intrinsically linked to its physical and structural properties. Consequently, significant research efforts are directed towards the precise control over its morphology (shape and size) and crystallinity. Scientists have successfully synthesized a variety of InOOH nanostructures, including nanorods, nanosheets, and nanostrips, by employing surfactants during anodization processes. kaist.ac.krresearchgate.net The choice of surfactant, such as cetyltrimethylammonium chloride (CTAC) and poly(diallyldimethylammonium chloride) (PDDA), has a pronounced effect on the resulting morphology. kaist.ac.krresearchgate.net

Hydrothermal methods have also proven effective in creating uniform, single-crystalline microcubes of indium hydroxide (B78521), which can then be converted to indium oxide microcubes through thermal decomposition. researchgate.netresearchgate.net The parameters of the hydrothermal synthesis, such as reaction time, temperature, and the presence of surfactants, are critical variables that allow for the tuning of the final product's morphology and size. researchgate.net Furthermore, research has shown that the transformation of indium hydroxide into indium oxide can proceed while retaining the original morphology of the precursor. researchgate.net In some synthesis routes, InOOH is formed alongside indium hydroxide (In(OH)₃) in the pristine material. kaist.ac.krresearchgate.net The ongoing challenge and opportunity lie in refining these synthesis techniques to achieve even greater control, enabling the production of InOOH with customized shapes and highly specific crystalline facets to maximize performance in targeted applications. uberresearch.com

Table 1: Synthesis Methods for Tailored InOOH and Related Indium Hydroxide Morphologies

Morphology Synthesis Method Key Parameters/Reagents Reference
Nanorods, Nanosheets, Nanostrips Anodization Surfactants (CTAC, PDDA) in KCl electrolyte kaist.ac.kr, researchgate.net
Microcubes Hydrothermal Hydrated indium nitrate (B79036), Sodium borohydride researchgate.net
Nanocubes Hydrothermal In-NaOH-H₂O₂ system acs.org
Flower-like Structures Hydrothermal Indium nitrate, Oxalic acid researchgate.net
Spherical Nanoparticles Calcination of In(OH)₃ Annealing of precursor nanostructures kaist.ac.kr, researchgate.net

In-Depth Understanding of Complex Interfacial Dynamics

The performance of InOOH in catalytic and sensing applications is often dictated by the chemical and physical processes occurring at its interface with other materials or the surrounding environment. Understanding these complex interfacial dynamics is a critical frontier of research. When InOOH is part of a heterostructure, the interface governs the efficiency of charge carrier transfer and separation, which is fundamental to photocatalysis. anu.edu.auanu.edu.au The goal is to facilitate the movement of photo-generated electrons and holes across the interface to prevent their recombination, thereby enhancing catalytic activity. anu.edu.au

Research into various catalytic systems highlights the importance of the local environment at the atomic scale. semanticscholar.org The dynamics at the interface, including the movement of atoms and the interaction with surrounding molecules, can significantly alter reaction pathways. semanticscholar.org For InOOH, this involves studying how reactants adsorb onto its surface, how charge is transferred at the junction with a co-catalyst or support material, and how the products desorb. Advanced techniques like plasmonic imaging are now capable of tracking the interaction of single nanoparticles with a surface, offering a potential pathway to observe these dynamics in real-time. nih.gov A deeper, atomistic-level understanding will be crucial for designing InOOH-based systems with optimized reaction kinetics and selectivity.

Rational Design of Multi-Functional Heterostructures

Building on the principles of interfacial dynamics, the rational design of multi-functional heterostructures incorporating InOOH is a promising avenue for creating advanced materials. A heterostructure, which combines two or more different semiconductor materials, is designed to leverage the properties of each component and create new functionalities arising from their interface. anu.edu.au

A key strategy involves creating intergrown heterojunctions, such as InOOH/In(OH)₃ and InOOH/In₂O₃, where the interface is narrowed to an atomic scale. anu.edu.au This intimate contact facilitates efficient charge carrier transfer. anu.edu.au The successful design of these heterostructures hinges on the appropriate alignment of the electronic band structures of the constituent materials. anu.edu.auanu.edu.au For instance, an intergrown InOOH/In₂O₃ heterojunction photocatalyst demonstrated a significant extension of light absorption into the visible region and greatly enhanced photocatalytic performance in the decomposition of perfluorooctanoic acid. anu.edu.au Similarly, an In₂O₃@Ni₂P heterojunction, derived from an indium-based metal-organic framework, showed dramatically improved photocatalytic hydrogen evolution under visible light. nih.gov Future work will focus on pairing InOOH with a wider range of materials, including other metal oxides, sulfides, and carbon-based nanostructures, to create novel heterojunctions tailored for specific applications in photocatalysis, energy storage, and electronics. researchgate.net

Table 2: Examples of InOOH-Based Heterostructures and Their Enhanced Functionality

Heterostructure Components Enhanced Function/Application Key Mechanism Reference
InOOH/In₂O₃ Indium Hydroxide Oxide, Indium Oxide Decomposition of perfluorooctanoic acid Extended visible light absorption, efficient charge carrier transfer anu.edu.au
In(OH)₃/InOOH Indium Hydroxide, this compound Photocatalytic degradation of Rhodamine B Formation of natural heterojunctions enhancing charge separation researchgate.net
In₂O₃@Ni₂P Indium Oxide, Nickel Phosphide Visible-light photocatalytic hydrogen evolution Rapid separation of photo-induced carriers, synergistic interfacial effects nih.gov

Exploration of Novel Doping Strategies for Performance Enhancement

Doping, the intentional introduction of impurities into a material's crystal lattice, is a powerful technique to modify the electronic and catalytic properties of semiconductors. mdpi.com For InOOH, exploring novel doping strategies offers a significant opportunity to enhance its intrinsic performance. Doping can alter a material's bandgap, improve electrical conductivity, and create active sites for catalysis by introducing defects like oxygen vacancies. figshare.comrsc.org

While extensive doping studies specifically on InOOH are emerging, research on related metal oxides provides a clear blueprint. For example, doping other metal oxides has been shown to enhance photocatalytic activity by extending light absorption into the visible spectrum and improving charge separation. mdpi.com First-principles calculations based on density functional theory (DFT) are instrumental in this field, allowing researchers to predict how different dopants (e.g., transition metals like Fe, Ni, or non-metals) will affect the electronic structure and stability of the host material. researchgate.netelsevierpure.com These theoretical investigations can guide experimental work by identifying the most promising dopants to enhance properties for applications like water splitting or CO₂ reduction. elsevierpure.com Future research will involve both computational screening and experimental validation of various cationic and anionic dopants to unlock new levels of performance in InOOH.

Table 3: Potential Doping Strategies for InOOH Performance Enhancement

Dopant Type Example Dopants Potential Performance Enhancement Underlying Mechanism
Transition Metals Fe, Ni, Co, Mn Enhanced electrocatalytic activity (e.g., for water oxidation) Modification of electronic structure, creation of active catalytic sites, local lattice distortion
Other Metals Al, Sn, Zn Improved charge carrier concentration and mobility Alteration of electronic band structure, introduction of donor/acceptor states
Non-Metals N, C, S Extended visible light absorption for photocatalysis Reduction of band gap energy, creation of defect states within the band gap

Integration into Next-Generation Technologies and Sustainable Applications

The culmination of advancements in morphological control, interfacial engineering, heterostructure design, and doping will enable the integration of InOOH into a range of next-generation technologies and sustainable applications. A primary area of impact is environmental remediation. InOOH-based photocatalysts have already demonstrated high efficiency in degrading persistent organic pollutants like rhodamine B and methyl orange under UV light irradiation. researchgate.net The development of heterostructures that can harness visible light will make this technology even more sustainable. anu.edu.au

In the realm of renewable energy, InOOH is a component of systems designed for solar fuel production, such as photocatalytic hydrogen evolution. nih.gov Furthermore, as a precursor to In₂O₃ and indium tin oxide (ITO), InOOH plays an indirect but vital role in the manufacturing of solar cells, flat-panel displays, and other optoelectronic devices. acs.orgindium.com There is also potential for InOOH in chemical sensing, where its high surface area and tailored morphology could be used to detect specific gases or chemicals with high sensitivity. kaist.ac.kr As research continues to refine the properties of InOOH, its direct application in transparent electronics, energy storage systems, and advanced catalytic processes represents a significant and achievable goal for sustainable technology. acs.org

Q & A

Q. What are the standard synthesis routes for indium oxide (In₂O₃) from indium hydroxide, and how do reaction conditions influence purity?

Indium oxide is typically synthesized by calcining indium hydroxide (In(OH)₃) at 850°C in air until constant mass is achieved . Alternative precursors, such as indium nitrate or sulfate, can also be thermally decomposed under similar conditions. Key parameters include:

  • Temperature : Higher temperatures (>1000°C) may reduce oxygen vacancies, altering electrical properties .
  • Atmosphere : Calcination in reducing environments (e.g., H₂) yields metallic indium or sub-oxides (e.g., InO) .
  • Precursor selection : Carbonate precursors require longer decomposition times, while nitrates produce finer powders .

Q. What chemical properties of indium hydroxide/oxide are critical for material design?

Indium hydroxide exhibits amphoteric behavior , dissolving in both acids (e.g., HCl) and concentrated alkalis (e.g., NaOH) to form In³⁺ salts or indates, respectively . Indium oxide (In₂O₃) is a wide-bandgap semiconductor (~3.7 eV) with oxygen vacancies acting as n-type dopants, enabling high conductivity . Its thermal stability (melting point ~2000°C) and redox activity make it suitable for optoelectronic and catalytic applications .

Advanced Research Questions

Q. How can researchers optimize indium oxide thin-film conductivity for high-frequency electronic devices?

Q. How do researchers address contradictions in reported carrier densities of In₂O₃ films synthesized via different methods?

Discrepancies arise from variations in oxygen stoichiometry and defect engineering :

  • Oxygen-deficient sputtered films exhibit higher carrier densities (10¹⁹ cm⁻³) due to intrinsic vacancies .
  • ALD films with precise thickness control minimize defects, yielding lower carrier concentrations (~10¹⁷ cm⁻³) . Resolution strategy :
  • Use temperature-dependent Hall effect measurements to distinguish between impurity-driven and vacancy-driven conductivity .
  • Apply X-ray photoelectron spectroscopy (XPS) to quantify oxygen vacancy concentrations .

Q. What experimental approaches enhance indium oxide’s catalytic activity for CO₂ hydrogenation to methanol?

Key methodologies :

  • Support engineering : Deposit In₂O₃ on ZrO₂ to create oxygen vacancies via strong metal-support interactions, achieving 100% selectivity for methanol at 250°C and 50 bar .
  • In situ modulation : Co-feed CO to reduce In₂O₃ surface sites, increasing vacancy density and turnover frequency .
  • Stability testing : Conduct 1000-hour time-on-stream analyses under industrial conditions (H₂/CO₂ = 3:1) to assess deactivation resistance .

Methodological Guidance

  • For thin-film characterization : Combine thermoelectric power measurements with scattering mechanism analysis (ionized impurities vs. phonon interactions) to interpret conductivity data .
  • For catalytic studies : Employ operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor intermediate species during CO₂ hydrogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.